molecular formula C18H13N3O3S2 B2580089 N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 477498-08-1

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2580089
CAS RN: 477498-08-1
M. Wt: 383.44
InChI Key: QBRHOXUIADBTKA-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the one you’re asking about, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the cyclization of precursor compounds . For example, a series of benzo[b]thiophene-2-carboxamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular formula of a similar compound, N2-{2-[(2-cyanoethyl)thio]phenyl}-3-chlorobenzo[b]thiophene-2-carboxamide, is C18H13ClN2OS2 .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, a similar compound, N-(Furan-2-ylmethyl)-4-(naphthalen-2-ylthio)benzo[b]thiophene-2-carboxamide, was reported as a white solid with a melting point of 121−123 °C .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

  • Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole compounds, have been reviewed for their antitumor activity. Some of these compounds have advanced to preclinical testing stages, indicating their potential as new antitumor drugs (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Biological Importance of Thiophene and Urea Derivatives

  • Thiophene and urea derivatives exhibit a broad spectrum of biological activities, making them important compounds in medicinal chemistry. The combination of thiophene and urea groups enhances physicochemical and biological properties, used in the treatment of diseases like rheumatoid arthritis and systemic lupus erythematosus, and as fungicides and herbicides (M. Rosales-Hernández et al., 2022).

Nitazoxanide in Treatment and Management of Diseases

  • Nitazoxanide, a nitrothiazole compound, shows wide-ranging applications against bacterial, parasitic, and viral infections, including hepatitis and coronavirus infections. Its mechanism involves interfering with enzymes essential for anaerobic energy metabolism, highlighting the versatility of nitrogenous and sulfur-containing compounds in treating infectious diseases (Charu Bharti et al., 2021).

Photosensitive Protecting Groups

  • Photosensitive protecting groups, including 2-nitrobenzyl and derivatives, are utilized in synthetic chemistry for their promising applications in the development of light-sensitive materials, indicating the relevance of nitro-substituted compounds in material science (B. Amit, U. Zehavi, A. Patchornik, 1974).

Future Directions

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors . In the medical field, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future research directions could involve exploring these areas further.

properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c19-8-3-9-25-16-5-2-1-4-14(16)20-18(22)17-11-12-10-13(21(23)24)6-7-15(12)26-17/h1-2,4-7,10-11H,3,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRHOXUIADBTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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